2-Phenyl-3-piperidin-1-yl-propan-1-ol

CAS No.: 802559-15-5

Cat. No.: VC3775028

Molecular Formula: C14H21NO

Molecular Weight: 219.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 802559-15-5 |

|---|---|

| Molecular Formula | C14H21NO |

| Molecular Weight | 219.32 g/mol |

| IUPAC Name | 2-phenyl-3-piperidin-1-ylpropan-1-ol |

| Standard InChI | InChI=1S/C14H21NO/c16-12-14(13-7-3-1-4-8-13)11-15-9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2 |

| Standard InChI Key | SKVSDAJJKLVHSG-UHFFFAOYSA-N |

| SMILES | C1CCN(CC1)CC(CO)C2=CC=CC=C2 |

| Canonical SMILES | C1CCN(CC1)CC(CO)C2=CC=CC=C2 |

Introduction

Chemical Identity and Structure

Basic Identification

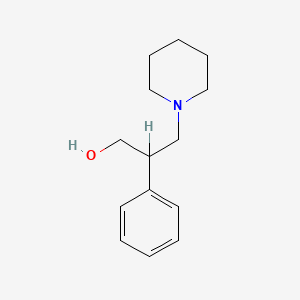

2-Phenyl-3-piperidin-1-yl-propan-1-ol is a secondary alcohol with a phenyl group at the 2-position and a piperidine substituent at the 3-position of the propanol chain. The compound is registered with the Chemical Abstracts Service (CAS) under the number 802559-15-5, which serves as its unique identifier in chemical databases . It is also associated with the MDL number MFCD08061232, which is another important identifier used in chemical information systems .

Molecular Information

The molecular formula of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is C14H21NO, indicating it consists of 14 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and one oxygen atom . The molecular weight of the compound is calculated to be 219.323 g/mol, which places it in the category of medium-sized organic molecules .

Structural Representation

The chemical structure of 2-Phenyl-3-piperidin-1-yl-propan-1-ol can be represented using various notation systems. The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is OCC(c1ccccc1)CN1CCCCC1, which encodes the arrangement of atoms and bonds in a linear format . An alternative SMILES representation is C1CCN(CC1)CC(CO)C2=CC=CC=C2, which also correctly describes the molecule's structure .

The more comprehensive InChI (International Chemical Identifier) notation for this compound is InChI=1S/C14H21NO/c16-12-14(13-7-3-1-4-8-13)11-15-9-5-2-6-10-15/h1,3-4,7-8,14,16H,2,5-6,9-12H2, which provides a standardized method for representing the chemical structure . The compound's InChIKey, a fixed-length format derived from the InChI, is SKVSDAJJKLVHSG-UHFFFAOYSA-N .

Physical and Chemical Properties

Thermodynamic Properties

The compound has several important thermodynamic properties that determine its behavior under various conditions. Its flash point is reported to be 163.0±23.2 °C, indicating the lowest temperature at which its vapors can ignite in the presence of an ignition source . The boiling point of 2-Phenyl-3-piperidin-1-yl-propan-1-ol is approximately 347.8±30.0 °C at standard atmospheric pressure (760 mmHg), which is consistent with its molecular weight and functional groups .

Chemical Reactivity

Functional Group Reactivity

2-Phenyl-3-piperidin-1-yl-propan-1-ol contains several reactive functional groups that can participate in various chemical transformations:

-

The hydroxyl group (-OH) can undergo typical alcohol reactions such as oxidation to form the corresponding aldehyde or ketone, esterification with carboxylic acids, and dehydration to form alkenes.

-

The piperidine nitrogen can act as a nucleophile in substitution reactions and can be alkylated or acylated under appropriate conditions.

-

The phenyl group can participate in electrophilic aromatic substitution reactions typical of aromatic compounds.

Applications and Uses

Research Applications

2-Phenyl-3-piperidin-1-yl-propan-1-ol serves primarily as a research chemical and synthetic intermediate in various chemical studies . Its unique structure, combining a phenyl group, a piperidine moiety, and a hydroxyl function, makes it valuable for exploring structure-activity relationships in medicinal chemistry and material science.

Synthetic Utility

Analytical Methods

Identification Techniques

Several analytical techniques can be employed to identify and characterize 2-Phenyl-3-piperidin-1-yl-propan-1-ol:

-

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide detailed information about the compound's structure.

-

Mass spectrometry can confirm the molecular weight and provide fragmentation patterns that are characteristic of the compound.

-

Infrared (IR) spectroscopy can identify functional groups, particularly the OH stretching vibration of the alcohol group.

-

High-performance liquid chromatography (HPLC) can be used to assess the purity of the compound and detect potential impurities.

Table 1: Key Analytical Parameters for 2-Phenyl-3-piperidin-1-yl-propan-1-ol

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume